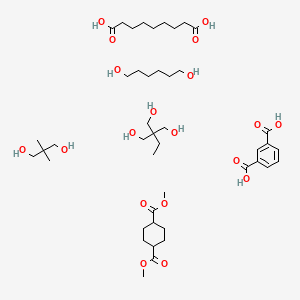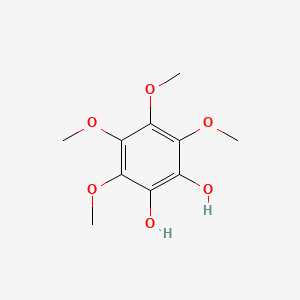
3,4,5,6-Tetramethoxybenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5,6-Tetramethoxybenzene-1,2-diol is an organic compound with the molecular formula C10H14O6 It is a derivative of benzene, where four methoxy groups (-OCH3) and two hydroxyl groups (-OH) are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetramethoxybenzene-1,2-diol typically involves the methoxylation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where methoxy groups are introduced to the benzene ring using methanol and an acid catalyst. The hydroxyl groups can be introduced through hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes controlled methoxylation and hydroxylation reactions under specific conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3,4,5,6-Tetramethoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学的研究の応用
3,4,5,6-Tetramethoxybenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 3,4,5,6-Tetramethoxybenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetramethoxybenzene: Similar structure but lacks hydroxyl groups.
1,2,3,5-Tetramethoxybenzene: Different substitution pattern on the benzene ring.
1,2,3,4-Tetramethoxy-5-(2-propenyl)benzene: Contains an additional propenyl group.
Uniqueness
3,4,5,6-Tetramethoxybenzene-1,2-diol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
89411-42-7 |
|---|---|
分子式 |
C10H14O6 |
分子量 |
230.21 g/mol |
IUPAC名 |
3,4,5,6-tetramethoxybenzene-1,2-diol |
InChI |
InChI=1S/C10H14O6/c1-13-7-5(11)6(12)8(14-2)10(16-4)9(7)15-3/h11-12H,1-4H3 |
InChIキー |
NQPVQLOEMFKVPY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1O)O)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene)](/img/structure/B14376356.png)
![1,1'-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14376364.png)
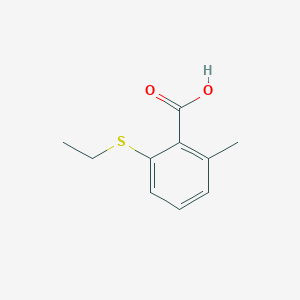

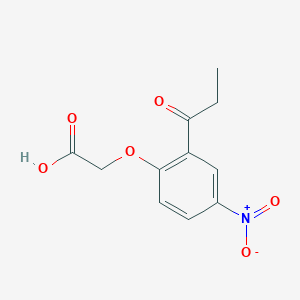
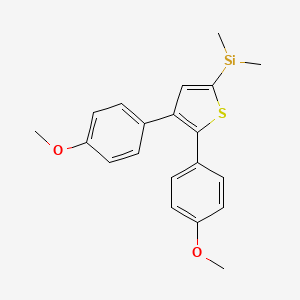
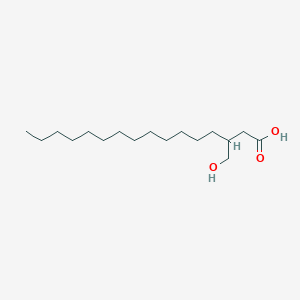
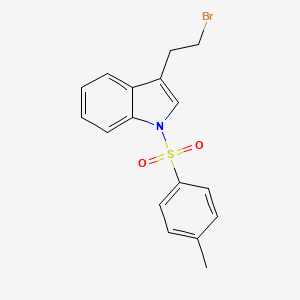
![2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid](/img/structure/B14376416.png)
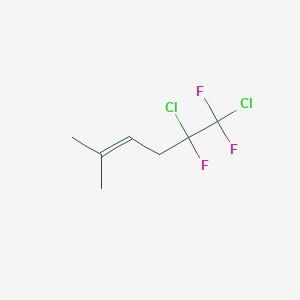
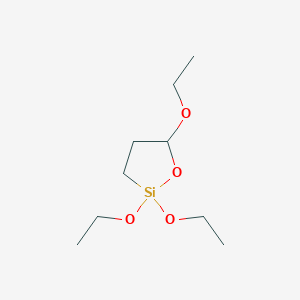
![Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14376441.png)
![Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate](/img/structure/B14376445.png)
